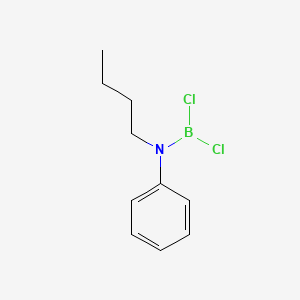

N-Butyl-1,1-dichloro-N-phenylboranamine

Description

N-Butyl-1,1-dichloro-N-phenylboranamine is a boron-containing amine compound characterized by a central boron atom bonded to two chlorine atoms, an N-butyl group, and an N-phenyl substituent. While direct studies on this compound are scarce in the provided evidence, its structural features suggest parallels with other boron-amine hybrids and N-alkyl/aryl amines. Boranamines, in general, are valued for their Lewis acidity and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic acid derivatives are critical intermediates .

Its stability and solubility may vary significantly with solvent polarity, a trend observed in structurally related naphthalimide derivatives, where increased solvent polarity induces fluorescence red shifts .

Properties

CAS No. |

115151-89-8 |

|---|---|

Molecular Formula |

C10H14BCl2N |

Molecular Weight |

229.94 g/mol |

IUPAC Name |

N-butyl-N-dichloroboranylaniline |

InChI |

InChI=1S/C10H14BCl2N/c1-2-3-9-14(11(12)13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

ULSYQKFMTBDRRB-UHFFFAOYSA-N |

Canonical SMILES |

B(N(CCCC)C1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,1-dichloro-N-phenylboranamine typically involves the reaction of phenylboronic acid with butylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,1-dichloro-N-phenylboranamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into borane derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-1,1-dichloro-N-phenylboranamine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which N-Butyl-1,1-dichloro-N-phenylboranamine exerts its effects involves the formation of stable complexes with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, facilitating various chemical transformations. The pathways involved often include the activation of molecular oxygen or the formation of reactive intermediates that can undergo further reactions.

Comparison with Similar Compounds

Boron-Containing Amines

- 3,4-Bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide : This compound (from ) shares an N-butyl group and boron-derived pyrazolyl substituents. Unlike N-butyl-1,1-dichloro-N-phenylboranamine, it features a naphthalimide core and photochromic fluorescence properties. Its synthesis via Suzuki coupling highlights the relevance of boron intermediates in constructing complex heterocycles .

- Allyldibutylamine (NN-Dibutylallylamine) : A tertiary amine with N-butyl and allyl groups (). While lacking boron, its reactivity in amidation or alkylation reactions may parallel the nucleophilic behavior of the N-butyl group in the target compound.

N-Alkyl Amines

- n-Butylamine (Butan-1-amine) : A primary amine (CAS 109-73-9) with industrial uses in surfactants and pharmaceuticals (). Compared to the target compound, n-butylamine lacks boron and aromatic substituents, resulting in lower Lewis acidity and divergent applications. Safety data for n-butylamine (e.g., skin irritation risks) suggest that this compound may require similar handling precautions due to its halogenated structure .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.